molecular formula C28H39NO4S B12416148 Antibacterial agent 104

Antibacterial agent 104

Katalognummer: B12416148
Molekulargewicht: 485.7 g/mol
InChI-Schlüssel: AAUANPJONXQWHS-HMQJICCGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antibacterial agent 104 is a synthetic compound known for its potent antibacterial properties It is designed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 104 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Antibacterial agent 104 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Antibacterial agent 104 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit bacterial growth.

    Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by antibiotic-resistant strains.

    Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.

Wirkmechanismus

The mechanism of action of antibacterial agent 104 involves targeting bacterial cell walls and disrupting their integrity. The compound binds to specific proteins and enzymes involved in cell wall synthesis, leading to cell lysis and death. Additionally, it may interfere with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth.

Vergleich Mit ähnlichen Verbindungen

    Penicillin: A well-known antibiotic that targets bacterial cell walls but is less effective against drug-resistant strains.

    Ciprofloxacin: An antibiotic that inhibits bacterial DNA replication but has different molecular targets.

    Vancomycin: Another cell wall-targeting antibiotic, often used as a last resort for resistant infections.

Uniqueness: Antibacterial agent 104 stands out due to its broad-spectrum activity and effectiveness against drug-resistant bacteria. Its unique chemical structure allows it to target multiple pathways in bacterial cells, reducing the likelihood of resistance development.

Eigenschaften

Molekularformel

C28H39NO4S

Molekulargewicht

485.7 g/mol

IUPAC-Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(2-aminophenyl)sulfanylacetate

InChI

InChI=1S/C28H39NO4S/c1-6-26(4)15-22(33-23(31)16-34-21-10-8-7-9-19(21)29)27(5)17(2)11-13-28(18(3)25(26)32)14-12-20(30)24(27)28/h6-10,17-18,22,24-25,32H,1,11-16,29H2,2-5H3/t17-,18+,22-,24+,25+,26-,27+,28+/m1/s1

InChI-Schlüssel

AAUANPJONXQWHS-HMQJICCGSA-N

Isomerische SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=CC=CC=C4N)C

Kanonische SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC=C4N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.